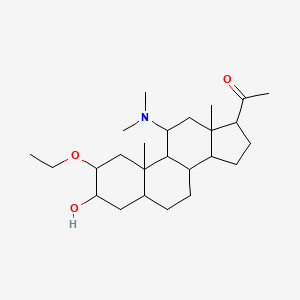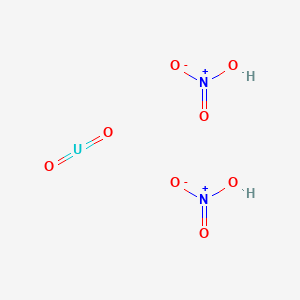![molecular formula C19H28BN3O5 B12299561 3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)
3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is designed to combat antibiotic resistance by inhibiting both serine β-lactamases and metallo-β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics . Taniborbactam is currently in clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
Preparation Methods
The synthesis of Taniborbactam involves the formation of a bicyclic boronate structure. The synthetic route typically includes the reaction of boronic acid derivatives with appropriate amines and other reagents under controlled conditions . Industrial production methods for Taniborbactam are still under development, but they generally follow similar principles, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Taniborbactam undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for Taniborbactam due to its stable boronate structure.
Substitution: Taniborbactam can undergo substitution reactions, particularly involving its amine and boronate groups.
Hydrolysis: The compound is stable under physiological conditions but can be hydrolyzed under extreme pH conditions.
Common reagents used in these reactions include boronic acids, amines, and various catalysts. The major products formed from these reactions are typically derivatives of Taniborbactam with modified functional groups .
Scientific Research Applications
Taniborbactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying boronate chemistry and β-lactamase inhibition.
Biology: Taniborbactam is studied for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Mechanism of Action
Taniborbactam exerts its effects by inhibiting β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine β-lactamases, binding to the active site and preventing the hydrolysis of β-lactam antibiotics . For metallo-β-lactamases, Taniborbactam functions as a competitive inhibitor, mimicking the transition state structure and interacting with conserved active-site residues . This dual mechanism allows Taniborbactam to effectively inhibit a broad spectrum of β-lactamase enzymes .
Comparison with Similar Compounds
Taniborbactam is unique among β-lactamase inhibitors due to its ability to inhibit both serine and metallo-β-lactamases. Similar compounds include:
Avibactam: A diazabicyclooctane β-lactamase inhibitor that targets serine β-lactamases but not metallo-β-lactamases.
Relebactam: Another diazabicyclooctane inhibitor with a similar spectrum to Avibactam.
Vaborbactam: A boronic acid derivative that inhibits serine β-lactamases but has limited activity against metallo-β-lactamases.
Taniborbactam’s broad-spectrum activity and dual inhibition mechanism make it a promising candidate for overcoming antibiotic resistance .
Properties
Molecular Formula |
C19H28BN3O5 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26) |
InChI Key |
PFZUWUXKQPRWAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)


